molecular formula C18H16N2O2 B2388939 2-(4-Aminophenyl)-6,8-dimethylquinoline-4-carboxylic acid CAS No. 590357-65-6

2-(4-Aminophenyl)-6,8-dimethylquinoline-4-carboxylic acid

Cat. No. B2388939
CAS RN: 590357-65-6
M. Wt: 292.338
InChI Key: WUPJJQNVOFIMRD-UHFFFAOYSA-N
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Description

The compound “2-(4-Aminophenyl)-6,8-dimethylquinoline-4-carboxylic acid” is a complex organic molecule. It contains an aminophenyl group, a quinoline group, and a carboxylic acid group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy . These techniques can provide information about the types of bonds present in the molecule and their arrangement.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the amino group could participate in reactions with acids or electrophiles, and the carboxylic acid group could react with bases or nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents .

Scientific Research Applications

Synthetic Applications and Structural Analysis

  • Synthetic Pathways and Crystal Structures : Research has focused on developing synthetic pathways for related quinoline derivatives and analyzing their crystal structures, which are crucial for understanding their chemical behavior and potential applications. For instance, studies have synthesized key intermediates like 4H-chromene-2-carboxylic acid derivatives, aiming to explore their structural-activity relationships, particularly in antitumor applications. These efforts highlight the versatility of quinoline derivatives in synthetic organic chemistry and their significance in developing novel therapeutic agents (Li et al., 2013).

  • Photolabile Protecting Groups : Quinoline derivatives have been explored as photolabile protecting groups for carboxylic acids, demonstrating improved efficiency and sensitivity for multiphoton-induced photolysis, beneficial for in vivo applications. This showcases their potential in photochemistry and biological studies where controlled release of bioactive molecules is required (Fedoryak & Dore, 2002).

Antimicrobial Activity

  • Antimicrobial Properties : Another area of interest is the antimicrobial activity of quinoline derivatives. Synthesis of 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives via both conventional and microwave-irradiated methods showed that these compounds exhibit a broad spectrum of activity against various gram-positive and gram-negative organisms. This suggests their potential as templates for developing new antimicrobial agents (Bhatt & Agrawal, 2010).

Biochemical Assays

  • Biochemical Assays : The use of related quinoline derivatives in biochemical assays, such as those for D-amino acid oxidase activity, underscores their utility in research methodologies. The fluorescence properties of certain derivatives, like kynurenic acid produced from D-kynurenine, have been utilized to assay enzyme activities, providing a tool for biochemical and pharmacological studies (Song et al., 2010).

Future Directions

The future research directions for this compound would likely depend on its properties and potential applications. For example, if it showed promise as a drug, future research could involve testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

2-(4-aminophenyl)-6,8-dimethylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-10-7-11(2)17-14(8-10)15(18(21)22)9-16(20-17)12-3-5-13(19)6-4-12/h3-9H,19H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPJJQNVOFIMRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Aminophenyl)-6,8-dimethylquinoline-4-carboxylic acid

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